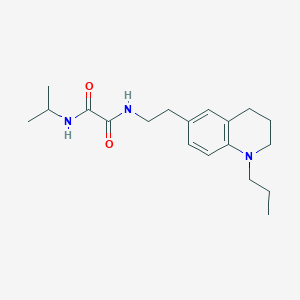![molecular formula C13H19NO B2747500 [1-(2-Methoxyphenyl)cyclopentyl]methanamine CAS No. 927993-53-1](/img/structure/B2747500.png)
[1-(2-Methoxyphenyl)cyclopentyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Methoxyphenyl)cyclopentyl]methanamine” is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 . This compound is used in scientific research and possesses diverse applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentyl ring attached to a methanamine group, which is further connected to a 2-methoxyphenyl group .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 205.3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Serotonin and Noradrenaline Reuptake Inhibition
A novel series of compounds related to 1-(2-phenoxyphenyl)methanamines, which includes structures similar to "[1-(2-Methoxyphenyl)cyclopentyl]methanamine", has been studied for its potential in inhibiting the reuptake of serotonin and noradrenaline. These compounds have been noted for their selectivity and effectiveness in targeting 5-HT and NA reuptake pharmacology. The research highlighted the identification of analogues that exhibit good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, indicating their potential in therapeutic applications related to mood disorders and depression (Whitlock et al., 2008).
Crystal and Spectroscopic Studies
A specific derivative of the compound of interest, (2-Methoxybenzyl)(2-methoxybenzylidene)azanium (2-methoxyphenyl)methanaminium tetrachloridozincate(II) monohydrate, was obtained as a by-product in a study focusing on its crystal structure. The research provided detailed insights into its molecular structure, highlighting extensive three-dimensional networks of hydrogen bonds and weak C—H⋯O interactions within the crystal. These structural studies are crucial for understanding the physical and chemical properties of the compound and its derivatives, which can inform potential applications in material science and molecular engineering (El Glaoui et al., 2010).
Applications in Nonlinear Optical Materials
Another study focused on Schiff bases derived from 4-nitrocinnamaldehyde, including a compound structurally similar to "this compound". The research involved characterizing these compounds using various spectroscopic methods and exploring their structural and electronic properties through density functional theory (DFT) studies. One of the critical findings was the compounds' emission spectra and their potential applications in developing nonlinear optical (NLO) materials. The study indicated that these compounds, due to their high values of dipole moment, linear polarizability, and first hyperpolarizability, could be excellent candidates for NLO material development (Ani et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Biochemical Pathways
The biochemical pathways affected by [1-(2-Methoxyphenyl)cyclopentyl]methanamine are currently unknown. The compound’s effects on these pathways and their downstream effects would be dependent on its specific targets and mode of action .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
These effects would be dependent on the compound’s specific targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
Propriétés
IUPAC Name |
[1-(2-methoxyphenyl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHQESURORPKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

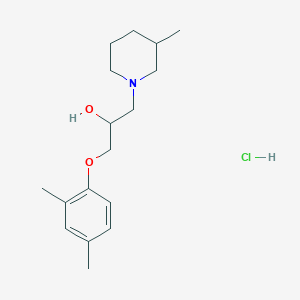
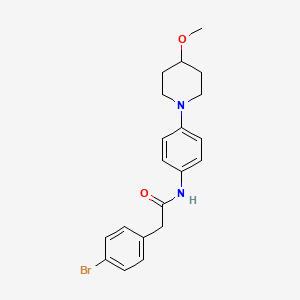

![ethyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2747423.png)
![6-(4-Methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)
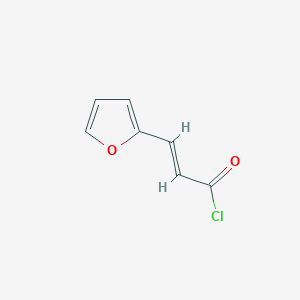
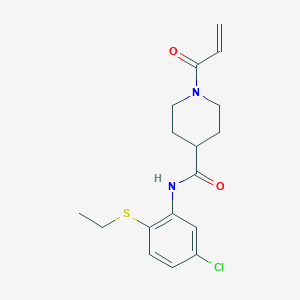
![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)
![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)

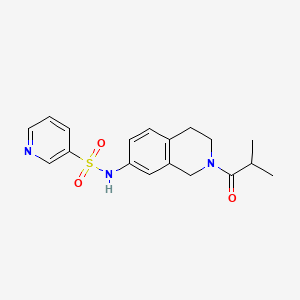
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
